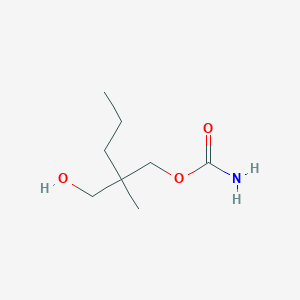

2-(Hydroxymethyl)-2-methylpentyl carbamate

Übersicht

Beschreibung

2-(Hydroxymethyl)-2-methylpentyl carbamate is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications and are used in the synthesis of various products .

Synthesis Analysis

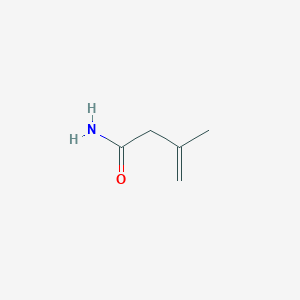

The synthesis of carbamates often involves the reaction between CO2 and aqueous amines to produce a charged carbamate product . This process plays a crucial role in post-combustion capture chemistry when primary and secondary amines are used . The reaction between CO2 and amines can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG) .Molecular Structure Analysis

The molecular structure of carbamates, including 2-(Hydroxymethyl)-2-methylpentyl carbamate, is characterized by the presence of a carbamate group (NHCOO). The specific structure of 2-(Hydroxymethyl)-2-methylpentyl carbamate is not available in the search results .Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, the chemisorption of CO2 by aqueous amines proceeds via a carbamate intermediate for all aqueous primary and secondary amines . Hindered carbamates are susceptible to further chemical transformations following their formation .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

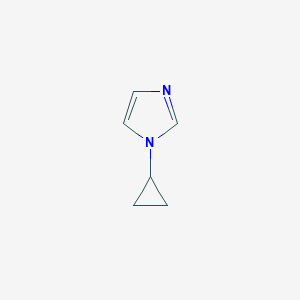

2-(Hydroxymethyl)-2-methylpentyl carbamate derivatives, specifically bis(carbamate) derivatives of hydroxymethyl compounds, have been researched for their antineoplastic (anticancer) properties. A study focused on bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles showed that certain derivatives were very active against various cancer cell lines, including lymphocytic leukemia and mammary xenografts. The chemical properties like solution stability, water solubility, and log P of these compounds were also reported, highlighting their potential in cancer therapy (Anderson et al., 1989).

Chemical Reactivity and Metabolic Modifications

The chemical reactivity and metabolic transformations of carbamates, including compounds similar to 2-(Hydroxymethyl)-2-methylpentyl carbamate, have been studied extensively. These compounds undergo various biological modifications like hydrolysis, oxidation, and conjugation in different biological systems. For instance, methylcarbamate insecticides are known to be hydrolyzed to form hydroxylated derivatives and N-hydroxymethyl derivatives, highlighting the diverse chemical pathways these compounds can undergo in biological contexts (Knaak, 1971).

Analytical Methods and Impurity Determination

Analytical methods have been developed to determine impurities in compounds related to 2-(Hydroxymethyl)-2-methylpentyl carbamate. A study presented a high-performance liquid chromatographic (HPLC) method for determining impurities in meprobamate, including 2-methyl-2-propyl-1,3-propane diol and 2-hydroxymethyl-2-methyl pentyl carbamate. This method is significant for ensuring the purity and safety of pharmaceutical compounds (Karthikeyan et al., 2010).

Binding Properties to Proteins

The binding interactions between alkyl carbamates, similar in structure to 2-(Hydroxymethyl)-2-methylpentyl carbamate, and proteins like bovine serum albumin have been investigated. These studies provide insights into how carbamates interact with proteins, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Wilson et al., 1972).

Synthesis and Evaluation of Derivatives

Research has been conducted on synthesizing and evaluating various derivatives of carbamates for potential antineoplastic activities. This includes studies on bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives. Although some derivatives showed no activity against specific cancer cell lines, these studies contribute to the broader understanding of carbamates in medicinal chemistry (Anderson & Jones, 1984).

Antibacterial Applications

Research has also explored the antibacterial activities of carbamate derivatives. Studies on 2-heteroaromatic-thiomethyl and 2-carbamoyloxymethyl derivatives of carbapenems, a class of antibiotics, highlight the potential of carbamates in developing new antibacterial agents (Imuta et al., 1991).

Wirkmechanismus

Target of Action

The primary targets of carbamate compounds, such as 2-(Hydroxymethyl)-2-methylpentyl carbamate, are often enzymes or receptors within organisms . The carbamate group is a key structural motif in many approved drugs and prodrugs, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

Mode of Action

Carbamates interact with their targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates affect various biochemical pathways. For instance, they can be involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

The pharmacokinetic properties of carbamates, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability . Carbamates are widely utilized due to their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The molecular and cellular effects of carbamate’s action can vary depending on the specific compound and its targets. For instance, carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of carbamates. For example, carbamate pesticides are widely used in the environment, and compared with other pesticides in nature, they are easier to decompose and have less durability . Due to the improper use of carbamate pesticides, some non-target organisms may still be harmed .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and application of carbamates like 2-(Hydroxymethyl)-2-methylpentyl carbamate could involve the development of more efficient synthesis methods, exploration of new applications, and improvement of safety measures. The availability of accurate quantitation methods for ionic CO2 capture products could lead to dynamic operational tuning of CO2 capture-plants and, thus, cost-savings via real-time manipulation of solvent regeneration energies .

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-2-methylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-4-8(2,5-10)6-12-7(9)11/h10H,3-6H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMQVJBJTFVYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296297 | |

| Record name | 2-(hydroxymethyl)-2-methylpentyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-2-methylpentyl carbamate | |

CAS RN |

1471-56-3 | |

| Record name | NSC108719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)-2-methylpentyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

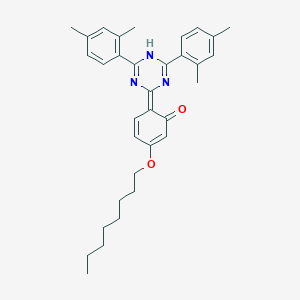

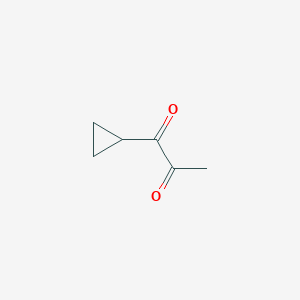

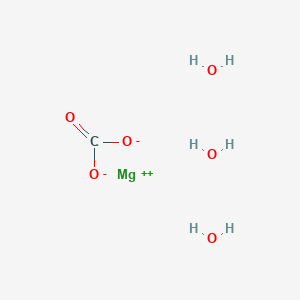

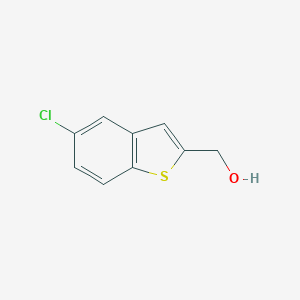

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)